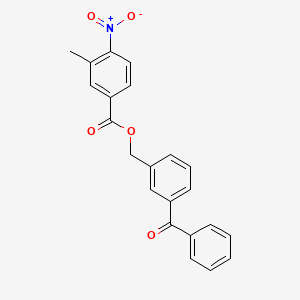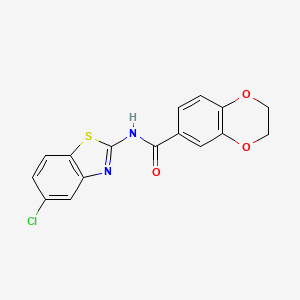![molecular formula C24H18FNO3S B4584860 2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)
2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex oxazolone derivatives involves multiple steps, starting from basic organic compounds to achieve the targeted structure. Although the specific compound has not been directly reported, related compounds provide insight into potential synthetic pathways. For example, the synthesis of similar oxazolone derivatives often involves the cyclization of acid chlorides with amino alcohols or the reaction of ethoxymethylene derivatives with appropriate reagents to form the oxazolone ring (Gelmi & Pocar, 1992).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is characterized by the presence of the oxazolone ring, a five-membered heterocyclic ring containing oxygen and nitrogen. The specific substituents on the ring, such as fluorophenyl and phenylthio groups, influence the overall molecular geometry, electronic distribution, and intermolecular interactions. Crystallography and spectroscopy are key techniques for elucidating these structures, revealing details such as bond lengths, angles, and conformations that define the molecule's three-dimensional shape (Y. Ünver et al., 2009).
Chemical Reactions and Properties
Oxazolone compounds participate in a variety of chemical reactions, including nucleophilic addition and substitution, due to the reactive nature of the oxazolone ring. The electron-withdrawing groups, such as the fluorophenyl moiety, can influence the reactivity, making the carbon of the oxazolone ring more susceptible to nucleophilic attack. These reactions are fundamental for further modifications and derivatizations of the core structure (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of oxazolone derivatives, including melting point, solubility, and crystallinity, are crucial for their practical application. These properties are influenced by the molecular structure, particularly by substituents that can alter intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these properties helps in tailoring the compound for specific uses (Tanaka et al., 2001).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives, such as acidity/basicity, reactivity towards different reagents, and stability, are determined by the functional groups present in the molecule. For instance, the presence of a fluorophenyl group can affect the electron density on the oxazolone ring, influencing its reactivity and stability under various conditions. These properties are critical for the compound's behavior in chemical reactions and its potential applications in synthesis and material science (Gonzaga et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound 2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one is related to a diverse array of synthetic compounds explored for their potential applications in scientific research. These applications span from the synthesis of complex molecules to the development of novel materials with unique properties. While the specific compound is not directly mentioned, related research provides insights into the potential applications and importance of similar compounds in various scientific domains.
One area of focus is the synthesis and structural characterization of molecules with similar frameworks. For example, the synthesis of complex molecules like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol showcases the intricate synthesis routes and structural elucidation, indicating the potential for developing novel chemical entities with specific properties (Xu Liang, 2009).
Antimicrobial Applications
Compounds bearing structural similarities to the query compound have been evaluated for their antimicrobial properties. Research into fluorobenzamides containing thiazole and thiazolidine motifs has shown promising antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Propriétés
IUPAC Name |
(4E)-2-(2-fluorophenyl)-4-[[4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c25-21-9-5-4-8-20(21)23-26-22(24(27)29-23)16-17-10-12-18(13-11-17)28-14-15-30-19-6-2-1-3-7-19/h1-13,16H,14-15H2/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJIRWBZWXSSJ-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(2-fluorophenyl)-4-[[4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)
![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)
